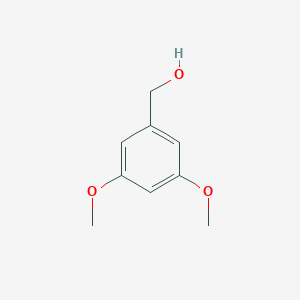

![molecular formula C22H23N5O5 B135104 2-[2-(2-Naphthalenyl)ethoxy]adenosine CAS No. 131865-99-1](/img/structure/B135104.png)

2-[2-(2-Naphthalenyl)ethoxy]adenosine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

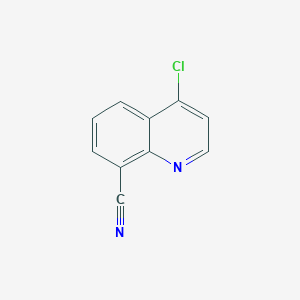

“2-[2-(2-Naphthalenyl)ethoxy]adenosine” is a chemical compound with the molecular formula C22H23N5O5 . It is also known by its English synonyms WRC 0018, 2-[2-(2-Naphthylethoxy)adenosine], and Adenosine, 2-[2-(2-naphthalenyl)ethoxy]- .

Molecular Structure Analysis

The molecular structure of “2-[2-(2-Naphthalenyl)ethoxy]adenosine” is represented by the molecular formula C22H23N5O5 . The average mass of this compound is 437.448 Da .科学的研究の応用

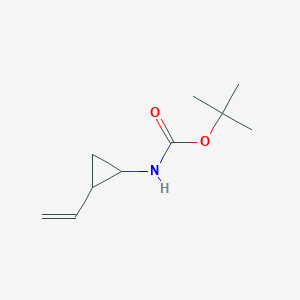

Nucleotide Synthesis : Wagner and Pfleiderer (1997) described the use of groups similar to 2-[2-(2-Naphthalenyl)ethoxy]adenosine in the protection of amino functions of aglycone residues during the synthesis of nucleotides, particularly for monomeric building blocks in nucleoside-functionalized supports (Wagner & Pfleiderer, 1997).

DNA Binding Agents : Kundu (1980) synthesized derivatives related to 2-[2-(2-Naphthalenyl)ethoxy]adenosine for potential applications as DNA binding agents. These compounds exhibited growth inhibitory effects on leukemic cells and had the ability to bind to DNA and poly(deoxyribonucleotides) (Kundu, 1980).

Adenosine Receptor Studies : Makujina et al. (1993) investigated the effects of compounds like 2-[2-(2-Naphthalenyl)ethoxy]adenosine on porcine coronary artery, highlighting their role in pharmacological studies related to adenosine receptors (Makujina et al., 1993).

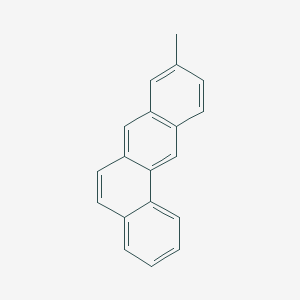

Synthesis of Naphthalenes : Kang et al. (2012) discussed the synthesis of functionalized naphthalenes, which is relevant to the chemical structure of 2-[2-(2-Naphthalenyl)ethoxy]adenosine. This synthesis process is significant in the development of complex organic compounds (Kang et al., 2012).

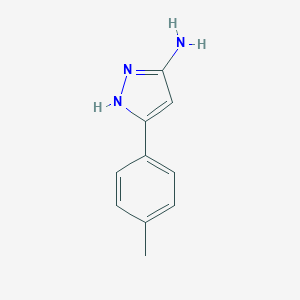

Study of Adenosine Receptors : Gao et al. (2004) examined the affinity and efficacy of 2-substituted adenosine derivatives at different human adenosine receptors, providing insights into the therapeutic potential of these compounds (Gao et al., 2004).

Probing Mechanistic and Energetic Basis : Holliday et al. (2002) used a compound structurally similar to 2-[2-(2-Naphthalenyl)ethoxy]adenosine in the Weak-Link Synthetic Approach, illustrating its potential in the creation of complex coordination complexes (Holliday et al., 2002).

Inhibitors of Glyceraldehyde-3-Phosphate Dehydrogenase : Bressi et al. (2001) investigated adenosine analogues as inhibitors, providing insights into the structure-activity relationships of compounds like 2-[2-(2-Naphthalenyl)ethoxy]adenosine (Bressi et al., 2001).

特性

IUPAC Name |

(2R,3R,4S,5R)-2-[6-amino-2-(2-naphthalen-2-ylethoxy)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O5/c23-19-16-20(27(11-24-16)21-18(30)17(29)15(10-28)32-21)26-22(25-19)31-8-7-12-5-6-13-3-1-2-4-14(13)9-12/h1-6,9,11,15,17-18,21,28-30H,7-8,10H2,(H2,23,25,26)/t15-,17-,18-,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCDBQJZQQFLFGG-QTQZEZTPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CCOC3=NC(=C4C(=N3)N(C=N4)C5C(C(C(O5)CO)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)CCOC3=NC(=C4C(=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(2-Naphthalenyl)ethoxy]adenosine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B135021.png)

![Ethanone, 1-[4-(hydroxymethyl)-2-furanyl]-(9CI)](/img/structure/B135034.png)

![8-Methylbenz[a]anthracene](/img/structure/B135035.png)